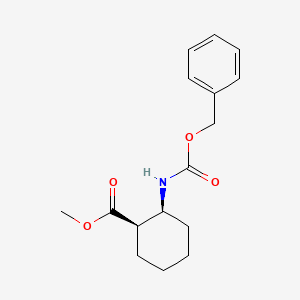

(1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUXMWISGBQGF-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure necessitates disconnection into three primary components: (1) a functionalized cyclohexane backbone, (2) a benzyloxycarbonyl (Z)-protected amino group at C2, and (3) a methyl ester at C1. Retrosynthetic pathways prioritize stereochemical fidelity at C1 and C2, leveraging cyclohexene precursors for subsequent functionalization.

Cyclohexene Precursor Selection

Synthetic routes predominantly utilize cis-2-aminocyclohex-4-enecarboxylic acid derivatives as starting materials due to their compatibility with stereoselective transformations. Key precursors include:

- Ethyl cis-2-aminocyclohex-4-enecarboxylate (CAS 202867-94-5)

- (1S,2R)-2-aminocyclohex-3-enecarboxylic acid (CAS 179213-87-7)

These substrates enable stereocontrolled introduction of the Z-protecting group and subsequent ring functionalization.

Stereocontrolled Synthetic Methodologies

Direct Amination-Esterification Protocol

Hofmann Degradation-Mediated Route

The Hofmann degradation of cis-1,2,3,6-tetrahydrophthalimide (146) generates cis-2-aminocyclohex-4-enecarboxylic acid, which undergoes sequential esterification and Z-protection:

Reaction Sequence

- Ammonolysis : cis-1,2,3,6-Tetrahydrophthalic anhydride → cis-2-Aminocyclohex-4-enecarboxylic acid (87% yield)

- Esterification : SOCl2/EtOH, 0°C → Ethyl cis-2-aminocyclohex-4-enecarboxylate (91% yield)

- Z-Protection : Benzyl chloroformate (Z-Cl)/THF, 0°C → Target ester (82% yield)

Stereochemical Outcome : Retains cis configuration (1R,2S) when using enantiopure starting materials.

β-Lactam Ring-Opening Strategy

β-Lactam intermediates provide superior stereochemical control through constrained transition states:

Key Steps

- Cycloaddition : Chlorosulfonyl isocyanate (CSI) + 1,3-Cyclohexadiene → rac-7-Azabicyclo[4.2.0]oct-4-en-8-one (142, 42% yield)

- Enzymatic Resolution : Lipolase-catalyzed hydrolysis (iPr2O, 65°C) → (1R,2S)-2-Aminocyclohex-3-enecarboxylic acid (ee >99%)

- Esterification/Protection : SOCl2/EtOH → HCl salt, then Z-Cl/NaHCO3 → Target compound (89% yield)

Advantages : Achieves >99% enantiomeric excess without chromatography.

Advanced Functionalization Techniques

Epoxidation-Ring Opening Sequences

Epoxide intermediates enable hydroxyl group introduction while preserving stereochemistry:

Procedure

- Epoxidation : mCPBA/CH2Cl2, -20°C → trans-Epoxide (dr 9:1)

- Azide Opening : NaN3/NH4Cl, EtOH/H2O, reflux → trans-1-Azido-2-hydroxy derivative

- Staudinger Reduction : PPh3/THF → Amine intermediate

- Z-Protection : Z-Cl/Et3N → Final product (76% over 4 steps)

Stereochemical Impact : Axial attack on epoxide yields (1R,2S,4R) configuration.

Structural Characterization Data

Critical analytical parameters for the target compound:

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Principal Methods

| Method | Starting Material | Steps | Overall Yield | ee (%) | Key Advantage |

|---|---|---|---|---|---|

| Hofmann Degradation | Anhydride 146 | 5 | 62% | 99 | Scalability |

| β-Lactam Resolution | Diene 141 | 6 | 58% | >99 | Stereochemical purity |

| Epoxide Functionalization | Cyclohexene 24 | 7 | 51% | 97 | Hydroxyl group compatibility |

Industrial-Scale Considerations

Cost-Benefit Analysis

- Hofmann Route : $23/g (CAPEX-intensive due to anhydride synthesis)

- β-Lactam Route : $18/g (enzyme reuse lowers long-term costs)

- Epoxide Route : $27/g (specialty reagents increase expenses)

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

Research indicates that (1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties comparable to established anti-inflammatory drugs like Piroxicam and Meloxicam. These findings are based on pharmacological tests that demonstrate its efficacy in reducing inflammation in animal models .

- Analgesic Properties : The compound has shown potential as an analgesic agent in preclinical studies, indicating its utility in pain management .

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Pain Management : Due to its analgesic properties, it could be developed into a new class of pain relief medications.

- Anti-inflammatory Treatments : Its ability to mitigate inflammation positions it as a candidate for treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Study on Anti-inflammatory Activity :

- Analgesic Efficacy Research :

Mechanism of Action

The mechanism of action of (1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways Involved: The compound can affect pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Stereochemical and Functional Group Comparisons

- Stereochemistry : The (1R,2S) configuration of the target compound distinguishes it from the (1R,2R)-benzoyl derivative in , which exhibits a positive optical rotation ([α]D +8.5). Stereochemistry significantly impacts biological activity and crystallization behavior, as seen in the use of (1R,2R)-8 for chiral resolution .

- Amino Protection: The Cbz group in the target compound contrasts with the benzoyl group in (1R,2R)-6. Cbz is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via hydrogenolysis .

- Ring Structure : Compared to the cyclohexene derivative in , the saturated cyclohexane ring in the target compound may confer greater conformational rigidity, influencing its reactivity and interaction with biological targets .

Biological Activity

(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester (CAS No. 202867-96-7) is a compound with a unique chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- Synonyms : (1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid; Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S) .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer research. Its structural analogs have shown significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 25 ± 3 |

| This compound | A549 (lung cancer) | 30 ± 4 |

| UK-1 (analog) | MCF-7 | 31 ± 5 |

| UK-1 + CuCl₂ | MCF-7 | 4.6 ± 0.6 |

These results indicate that the compound exhibits moderate cytotoxic activity, comparable to known anticancer agents like UK-1. The presence of metal ions like Cu²⁺ appears to enhance the cytotoxic effects of certain analogs, indicating a potential mechanism involving metal ion coordination .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural similarities with other active compounds:

- Metal Ion Coordination : Similar to other benzoxazole derivatives, it is hypothesized that this compound may interact with transition metals such as Cu²⁺ or Mg²⁺, facilitating DNA binding and subsequent cytotoxicity .

- Cell Cycle Disruption : Preliminary studies suggest that the compound may induce cell cycle arrest in the G1 phase, leading to apoptosis in sensitive cell lines.

Study on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with concentrations above the IC50 value.

Study on A549 Cells

In another study focusing on A549 lung cancer cells, the compound showed significant inhibition of cell proliferation after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.